Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroethylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce oxazole N-oxides .
Scientific Research Applications
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers use this compound to study the interactions of oxazole derivatives with biological targets, which can provide insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function . The oxazole ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Methyl 5-(2-iodoethyl)-1,2-oxazole-3-carboxylate: Contains an iodoethyl group, which can exhibit different reactivity compared to the chloroethyl group.
Uniqueness
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate is unique due to its specific reactivity profile, which is influenced by the presence of the chloroethyl group. This group can undergo substitution reactions more readily compared to bromo or iodo derivatives, making it a versatile intermediate for the synthesis of various compounds .
Properties
Molecular Formula |
C7H8ClNO3 |
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Molecular Weight |
189.59 g/mol |
IUPAC Name |
methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H8ClNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3 |
InChI Key |
YCTJJKRUSVDMJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CCCl |
Origin of Product |
United States |
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